molecular formula C9H7F3O4 B12542007 Benzoic acid, 2-hydroxy-4-(2,2,2-trifluoroethoxy)- CAS No. 651331-93-0

Benzoic acid, 2-hydroxy-4-(2,2,2-trifluoroethoxy)-

Cat. No.: B12542007
CAS No.: 651331-93-0
M. Wt: 236.14 g/mol
InChI Key: GEVXVDDNVQWQAC-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-4-(2,2,2-trifluoroethoxy)- (C₉H₇F₃O₄) is a fluorinated benzoic acid derivative characterized by a hydroxyl (-OH) group at the 2-position and a trifluoroethoxy (-OCH₂CF₃) group at the 4-position of the aromatic ring. The trifluoroethoxy substituent introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which significantly influences the compound’s acidity, solubility, and reactivity.

Properties

CAS No.

651331-93-0

Molecular Formula

C9H7F3O4

Molecular Weight

236.14 g/mol

IUPAC Name

2-hydroxy-4-(2,2,2-trifluoroethoxy)benzoic acid

InChI

InChI=1S/C9H7F3O4/c10-9(11,12)4-16-5-1-2-6(8(14)15)7(13)3-5/h1-3,13H,4H2,(H,14,15)

InChI Key

GEVXVDDNVQWQAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)O)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Using Halobenzoic Acid Precursors

Substrate Selection and Reactivity

The most direct route involves substituting a halogen atom at the para position of 2-hydroxybenzoic acid derivatives. For example, 2-hydroxy-4-fluorobenzoic acid serves as an ideal substrate due to fluorine’s moderate leaving-group ability under strongly basic conditions. Copper(I) catalysts, such as CuBr or CuI, facilitate the displacement by generating a trifluoroethoxide ion (CF₃CH₂O⁻) in situ from 2,2,2-trifluoroethanol (TFE).

Reaction Mechanism:
  • Base Activation : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) deprotonates TFE to form CF₃CH₂O⁻.
  • Catalytic Cycle : Cu(I) coordinates with the phenoxide oxygen of 2-hydroxy-4-fluorobenzoic acid, polarizing the C–F bond and enabling nucleophilic attack by CF₃CH₂O⁻.
  • Product Isolation : Acidic workup regenerates the carboxylic acid group while preserving the trifluoroethoxy substituent.

Example Protocol ( Adapted):
A mixture of 2-hydroxy-4-fluorobenzoic acid (1.0 eq), TFE (3.0 eq), NaH (2.2 eq), and CuI (0.1 eq) in anhydrous DMF was stirred at 85–105°C for 24 hours. Quenching with ice-cold HCl yielded the crude product, which was recrystallized from ethanol/water (yield: 78–82%, m.p. 120–123°C).

Hydrolysis of Protected Intermediates

Ester Protection Strategies

To prevent unwanted side reactions at the carboxylic acid group, methyl or ethyl esters of 2-hydroxy-4-fluorobenzoic acid are often employed. After NAS, the ester is hydrolyzed under acidic or basic conditions.

Case Study: Ethyl Ester Route ( Adapted):
  • Esterification : 2-Hydroxy-4-fluorobenzoic acid was treated with thionyl chloride (SOCl₂) in ethanol to form ethyl 2-hydroxy-4-fluorobenzoate (yield: 94%).
  • NAS Reaction : The ester reacted with CF₃CH₂OK (generated from TFE and KOtBu) in THF at 65°C for 6 hours (yield: 85%).
  • Hydrolysis : The trifluoroethoxy-substituted ester was saponified with NaOH (2.0 M) at reflux, followed by acidification to pH 1–2 (yield: 91%).

Direct Alkylation of Dihydroxybenzoic Acids

Challenges in Regioselectivity

Direct alkylation of 2,4-dihydroxybenzoic acid with TFE derivatives faces selectivity issues due to competing reactions at the ortho and para hydroxyl groups. To address this, temporary protection of the 2-hydroxy group using acetyl or tert-butyldimethylsilyl (TBDMS) groups is employed.

Optimized Procedure:
  • Protection : 2,4-Dihydroxybenzoic acid was acetylated with acetic anhydride (Ac₂O) in pyridine (0–5°C, 2 hours; yield: 89%).
  • Alkylation : The mono-acetylated derivative reacted with trifluoroethyl triflate (1.2 eq) and K₂CO₃ in acetone at 50°C for 12 hours (yield: 76%).
  • Deprotection : The acetyl group was removed via hydrolysis with HCl (6.0 M) in methanol (reflux, 4 hours; yield: 93%).

Oxidation of Alkylated Derivatives

Side-Chain Oxidation to Carboxylic Acids

An alternative approach involves introducing the trifluoroethoxy group into alkylated precursors followed by oxidation. For instance, 4-(2,2,2-trifluoroethoxy)toluene derivatives can be oxidized to benzoic acids using KMnO₄ or NaOCl.

Industrial-Scale Oxidation ( Adapted):
A solution of 4-(2,2,2-trifluoroethoxy)toluene (1.0 eq) in aqueous NaOH (10%) was treated with KMnO₄ (2.5 eq) at 90–100°C for 8 hours. After filtering MnO₂ sludge, acidification with HCl precipitated the product (yield: 81.6%, purity >98% by HPLC).

Data Tables: Comparative Analysis of Methods

Method Starting Material Conditions Yield (%) Purity (%) Reference
NAS (Halobenzoic Acid) 2-Hydroxy-4-fluorobenzoic acid NaH, CuI, DMF, 85°C 78–82 97
Ester Hydrolysis Ethyl 2-hydroxy-4-fluorobenzoate KOtBu, THF, 65°C 85 95
Direct Alkylation Acetyl-protected dihydroxybenzoic acid Trifluoroethyl triflate, K₂CO₃ 76 93
Oxidation 4-(Trifluoroethoxy)toluene KMnO₄, NaOH, 90°C 81.6 98

Industrial Applications and Scalability

Large-scale production favors the NAS route due to its simplicity and compatibility with continuous-flow reactors. Recent patents highlight the use of copper nanoparticles immobilized on mesoporous silica (Cu@SBA-15) to enhance catalyst recovery and reduce costs. Environmental concerns drive the adoption of solvent-free systems, where excess TFE acts as both reactant and solvent.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-4-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Activity
Research indicates that benzoic acid derivatives often exhibit antimicrobial properties. The trifluoromethyl group may enhance this activity compared to non-fluorinated analogs. Studies have shown that compounds with similar structures can inhibit the growth of various microorganisms, suggesting potential applications in developing new antimicrobial agents.

2. Antioxidant Properties
The hydroxyl group in benzoic acid, 2-hydroxy-4-(2,2,2-trifluoroethoxy)- may contribute to its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress and have implications in preventing various diseases.

3. Enzyme Modulation
This compound has been investigated for its ability to interact with enzymes and receptors. The unique structural features allow it to modulate enzyme activity, which could be beneficial in drug design and development.

4. Pharmaceutical Intermediates
Benzoic acid derivatives serve as intermediates in synthesizing pharmaceuticals. For example, the synthesis of antiarrhythmic drugs like Flecainide involves using trifluoroethoxybenzoic acids as key intermediates . This highlights the compound's relevance in pharmaceutical chemistry.

Case Studies

Study Focus Findings
Güzel-Akdemir et al. (2021)Anticancer ActivityCompounds derived from benzilic acid displayed significant inhibition against leukemia cell lines, indicating potential as anticancer agents .
MDPI Study (2022)Anti-Diabetic ActivityDerivatives showed reduced glucose levels in diabetic models, suggesting applicability in diabetes management .
ACS Omega (2023)Glioblastoma TreatmentInvestigated antiglioma efficacy using human cancer cell lines; results indicated promising anticancer properties .

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-4-(2,2,2-trifluoroethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. It can inhibit or activate specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Acidity

The hydroxyl group at position 2 enhances acidity compared to non-hydroxylated analogs. The trifluoroethoxy group further stabilizes the deprotonated form via inductive effects, resulting in a lower pKa than derivatives with methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups. For example:

  • 4-Hydroxybenzoic acid (pKa ~4.5) lacks electron-withdrawing substituents, making it less acidic than the target compound .
  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid : The dual trifluoroethoxy groups increase acidity further, but steric effects may slightly offset this trend .
Solubility

The trifluoroethoxy group improves lipid solubility, enhancing membrane permeability, while the hydroxyl group promotes water solubility. This balance contrasts with:

  • TCMBA (2-(2-chloro-4-mesyl-3-(2,2,2-trifluoroethoxy)methyl)benzoic acid) : Its chloro and mesyl groups reduce water solubility, favoring herbicidal activity .
  • 2-Methoxybenzoic acid : The methoxy group offers moderate solubility but lacks the lipophilicity imparted by fluorine .

Data Table: Key Structural Analogs and Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
Benzoic acid, 2-hydroxy-4-(2,2,2-trifluoroethoxy)- 2-OH, 4-OCH₂CF₃ C₉H₇F₃O₄ 236.14 g/mol Research/Pharmaceuticals*
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid 2-OCH₂CF₃, 5-OCH₂CF₃ C₁₁H₇F₆O₅ 354.16 g/mol Flecainide precursor
TCMBA 2-Cl, 4-SO₂CH₃, 3-(OCH₂CF₃)CH₂ C₁₁H₉ClF₃O₅S 353.70 g/mol Herbicide
4-Hydroxybenzoic acid 4-OH C₇H₆O₃ 138.12 g/mol Preservative

*Inferred from structural similarity to pharmaceutical precursors.

Biological Activity

Benzoic acid derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications. Among these, benzoic acid, 2-hydroxy-4-(2,2,2-trifluoroethoxy)- (often referred to as trifluoroethoxybenzoic acid ) stands out for its unique chemical structure and promising biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in medicine, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: 4-(2,2,2-trifluoroethoxy)benzoic acid
  • Molecular Formula: C₉H₇F₃O₃
  • Molecular Weight: 222.15 g/mol
  • CAS Registry Number: 27914-56-3

The compound features a benzoic acid backbone substituted with a hydroxy group and a trifluoroethoxy group, which enhances its lipophilicity and potentially its bioactivity.

Research indicates that benzoic acid derivatives can influence various biological pathways:

  • Protein Degradation Systems: Studies have shown that benzoic acid derivatives can activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein homeostasis in cells. Activation of these pathways may have implications for anti-aging therapies and neuroprotection .
  • Antioxidant Activity: Compounds in this class exhibit significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of diseases associated with oxidative damage.
  • Antimicrobial Properties: Some studies suggest that benzoic acid derivatives possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant Protects cells from oxidative damage by scavenging free radicals.
Antimicrobial Exhibits activity against bacteria and fungi; potential use in treating infections.
Anti-inflammatory Reduces inflammation through modulation of inflammatory pathways.
Antidiabetic Shows promise in lowering glucose levels in diabetic models.
Neuroprotective Potential to protect neuronal cells from degeneration through activation of proteostasis.

Case Studies and Research Findings

  • In Vivo Studies on Antidiabetic Activity:
    A study utilizing genetically modified Drosophila melanogaster demonstrated that compounds derived from benzoic acids significantly reduced glucose levels in diabetic models . The results indicated a promising role for these compounds in managing diabetes.
  • Neuroprotective Effects:
    Research has shown that benzoic acid derivatives can enhance the activity of cathepsins B and L, enzymes involved in protein degradation pathways that are crucial for maintaining cellular health . This suggests their potential application in neurodegenerative diseases where protein aggregation is a concern.
  • Antimicrobial Efficacy:
    Various benzoic acid derivatives have been tested against bacterial strains such as E. coli and S. aureus, showing significant inhibitory effects . This opens avenues for developing new antimicrobial agents based on these structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.